molecular formula C6H11ClO2 B032058 2-Methylbutyl chloroformate CAS No. 20412-39-9

2-Methylbutyl chloroformate

Cat. No. B032058
CAS RN: 20412-39-9
M. Wt: 150.6 g/mol
InChI Key: MQNLOOJFAVAAKD-UHFFFAOYSA-N
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Description

2-Methylbutyl chloroformate is a chemical compound involved in various organic synthesis processes. It is known for participating in reactions that demonstrate unique chemical behaviors and is used in the derivatization of certain compounds for analytical purposes.

Synthesis Analysis

The thermal decomposition of 2-methylbutyl chloroformate in the liquid phase proceeds via a 1,3-hydride shift, leading to the formation of 2-chloro-3-methylbutane and 3-methylbut-1-ene. This reaction highlights a mechanism involving a protonated cyclopropane intermediate, suggesting a kinetically controlled substitution process (Dupuy, Goldsmith, & Hudson, 1973).

Molecular Structure Analysis

The molecular structure of 2-methylbutyl chloroformate includes a methylbutyl group attached to a chloroformate moiety. While specific studies on its molecular structure analysis were not found in the presented research, related compounds' analyses suggest the importance of understanding the spatial arrangement for predicting reactivity and interaction with other molecules.

Chemical Reactions and Properties

Chloroformates, including 2-methylbutyl chloroformate, are known for their reactivity as derivatizing agents in gas chromatography, offering rapid esterification of carboxylic acids and amino groups. This reactivity underscores their utility in analytical chemistry for modifying chemical functionalities to enhance detection and analysis (Hušek, 1998).

Physical Properties Analysis

The physical properties of 2-methylbutyl chloroformate, such as boiling point, melting point, and solubility, were not directly detailed in the available research. However, these properties are crucial for handling and applying this compound in laboratory settings, influencing its storage, manipulation, and application in synthesis reactions.

Chemical Properties Analysis

The chemical properties of 2-methylbutyl chloroformate include its reactivity towards nucleophiles, stability under various conditions, and potential to participate in various organic transformations. Its role in forming carbamates through the reaction with amines highlights its versatility as a reagent in organic synthesis and analytical applications, such as in the derivatization for chromatographic analysis (Lundh & Akesson, 1993).

Scientific Research Applications

Summary of the Application

2-Methylbutyl chloroformate has been used in the structural modification of fentanyls for their retrospective identification by gas chromatographic analysis . This methodology represents the first application of chloroformates in the chemical modification of this class of synthetic opioids that are notoriously

Application in Analytical Chemistry: Structural Modification of Fentanyls

Summary of the Application

2-Methylbutyl chloroformate has been used in the structural modification of fentanyls for their retrospective identification by gas chromatographic analysis . This methodology represents the first application of chloroformates in the chemical modification of this class of synthetic opioids that are notoriously inert to common derivatization strategies available for GC–MS analysis .

Method of Application

The method involves the treatment of the synthetic opioids with 2,2,2-trichloroethoxycarbonyl chloride (TrocCl) at 60 °C for 3 h in dichloromethane . Parameters that were studied and fully optimized for the method included temperature, solvent, nature of scavenging base, and reaction time .

Results or Outcomes

One of the two resulting products from the reaction bears the trichloroethoxycarbonyl (Troc) tag attached to the norfentanyl portion of the original opioid and greatly aids in the opioid detection and identification process . The method’s lower limit of detection (LLOD) was determined to be 10 ng/mL while its lower limit of quantification (LLOQ) was found to be 20 ng/mL .

Safety And Hazards

2-Methylbutyl Chloroformate is classified as dangerous . It has GHS05 and GHS06 pictograms . The hazard statements associated with it are H227, H300+H310+H330, and H314 .

Future Directions

Chloroformates, including 2-Methylbutyl Chloroformate, are used as reagents in organic chemistry . They are also popular in the field of chromatography as derivatization agents . They convert polar compounds into less polar, more volatile derivatives . This allows for the relatively simple transformation of a large array of metabolites for analysis by gas chromatography/mass spectrometry .

properties

IUPAC Name

2-methylbutyl carbonochloridate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClO2/c1-3-5(2)4-9-6(7)8/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQNLOOJFAVAAKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)COC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylbutyl chloroformate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
WE Dupuy, EA Goldsmith, HR Hudson - Journal of the Chemical …, 1973 - pubs.rsc.org
… Our results for the thermal decomposition of 2-methylbutyl chloroformate indicate that at least 3% of the reaction products arise from an intermediate of this type and that the total …
Number of citations: 2 pubs.rsc.org
F Sanda, R Kawasaki, M Shiotsuki… - Journal of Polymer …, 2007 - Wiley Online Library
… After that, the precipitate formed was filtered off to obtain a solution of (S)-2-methylbutyl chloroformate in THF. The solution of (S)-2-methylbutyl chloroformate was slowly added to a …
Number of citations: 16 onlinelibrary.wiley.com
PW Clinch, HR Hudson - Journal of the Chemical Society B: Physical …, 1971 - pubs.rsc.org
The thermal decomposition of saturated alkyl chloroformates in the liquid phase results in the formation of rearranged alkyl halides by what is considered to be an ion-pair mechanism. …
Number of citations: 10 pubs.rsc.org
M AM Subbaiah, L Subramani, T Ramar… - Journal of Medicinal …, 2022 - ACS Publications
Structure–property relationships associated with a series of (carbonyl)oxyalkyl amino acid ester prodrugs of the marketed HIV-1 protease inhibitor atazanavir (1), designed to enhance …
Number of citations: 3 pubs.acs.org
RC SECCOMBE, CHL KENNARD, CHL KENNARD - pubs.rsc.org
… Formation of 2-chloro-3-methylbutane in the thermal decomposition of 2-methylbutyl chloroformate : evidence …
Number of citations: 0 pubs.rsc.org

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